![molecular formula C6H10O3 B3324334 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1824535-17-2](/img/structure/B3324334.png)
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Overview
Description
“2-(Hydroxymethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is also known as Cyclobutanecarboxylic acid, 2-(hydroxymethyl)- .
Synthesis Analysis
The synthesis of cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The molecular structure of “2-(Hydroxymethyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a carboxyl group (-COOH) and a hydroxymethyl group (-CH2OH) attached to it . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .Physical And Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions . It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Plant Sources : 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid has been isolated from the plant Atelia herbert-smithii Pittier, with its structure determined through spectroscopic and X-ray crystallographic methods (Austin et al., 1987).
Synthesis and Stereochemistry
- Synthesis of Stereoisomers : Enantiomerically pure stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using photochemical reactions (André et al., 2011). Furthermore, all four stereoisomers of this compound have been synthesized from a chirally derivatized unsaturated γ-lactam, demonstrating the versatility in creating diverse stereochemical configurations (André et al., 2013).
Applications in Peptide Synthesis
- Incorporation into β-Peptides : 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivatives have been used in the synthesis of β-peptides, contributing to the creation of highly rigid structures due to their unique conformational properties (Izquierdo et al., 2002; Izquierdo et al., 2005). This application is significant in peptide research, offering structural diversity and stabilityin peptide-based therapeutics.
Computational Studies and Chemical Reactions
- Base-Catalyzed Reactions : Computational studies have explored the reactions of cyclobutane-1,2-dione with hydroxide, shedding light on potential chemical pathways and products, which could be relevant to derivatives of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (Sultana & Fabian, 2013).
Structural and Conformational Studies
- X-ray Diffraction Studies : The structures of related cyclobutane carboxylic acids have been determined using X-ray diffraction methods, offering insights into the conformational aspects of these compounds, which are critical for understanding the properties of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid (Reisner et al., 1983).
Antimicrobial Applications
- Potential Antimicrobial Activity : Research has indicated the synthesis and evaluation of derivatives of cyclobutane-1-carboxylic acid for antimicrobial activity, suggesting potential applications in this field (Baldwin et al., 1986).
Solid-State Chemistry
- Solid-State Synthesis : Studies on the solid-state photochemical synthesis of cyclobutane derivatives highlight the importance of this approach in creating cyclobutane-containing compounds, which could include 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivatives (Kole et al., 2010).
properties
IUPAC Name |
2-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOXKJJHESIUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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